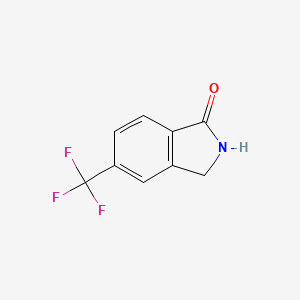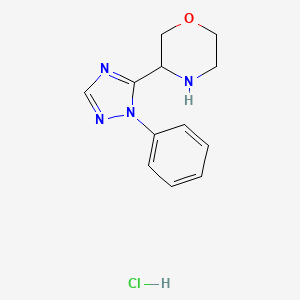
3-(1-Phenyl-1H-1,2,4-triazol-5-yl)morpholin-hydrochlorid
Übersicht
Beschreibung
“3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1803587-50-9 . It has a molecular weight of 266.73 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The InChI Code of the compound is 1S/C12H14N4O.ClH/c1-2-4-10(5-3-1)16-12(14-9-15-16)11-8-17-7-6-13-11;/h1-5,9,11,13H,6-8H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 266.73 .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
1,2,3-Triazole, einschließlich Derivate wie 3-(1-Phenyl-1H-1,2,4-triazol-5-yl)morpholin-hydrochlorid, werden in der Arzneimittelforschung aufgrund ihrer einzigartigen Eigenschaften häufig eingesetzt. Sie können aufgrund ihrer Stabilität und Fähigkeit, mit biologischen Zielen zu interagieren, als Gerüste für Pharmazeutika dienen .
Organische Synthese
Diese Verbindungen werden auch in der organischen Synthese eingesetzt. Sie können als Zwischenprodukte bei der Herstellung komplexerer Moleküle oder als Endprodukte für spezifische Reaktionen fungieren .
Antimikrobielle Mittel
Einige 1,2,4-Triazolderivate wurden auf ihre antimikrobiellen Eigenschaften untersucht. Dies deutet auf mögliche Anwendungen von This compound bei der Entwicklung neuer antimikrobieller Mittel hin .
Polymerchemie
In der Polymerchemie können Triazole verwendet werden, um Polymere zu modifizieren oder neue Polymerstrukturen mit verbesserten Eigenschaften zu erzeugen .
Supramolekulare Chemie
Es ist bekannt, dass Triazole eine Rolle in der supramolekularen Chemie spielen, wo sie durch Wasserstoffbrückenbindung und andere Wechselwirkungen komplexe Strukturen mit anderen Molekülen bilden können .
Biokonjugation
Diese Verbindungen können in Biokonjugationsprozessen verwendet werden, bei denen sie helfen, Biomoleküle für verschiedene biochemische Anwendungen miteinander zu verbinden .
Fluoreszenzbildgebung
Aufgrund ihrer Fluoreszenzeigenschaften können Triazole in Bildgebungstechniken verwendet werden, um biologische Prozesse zu visualisieren .
Materialwissenschaften
Schließlich können Triazole in der Materialwissenschaft zur Entwicklung neuer Materialien mit gewünschten physikalischen und chemischen Eigenschaften beitragen .
IntechOpen - 1,2,3-Triazoles: Synthesis and Biological Application IJRES - Synthesis, Characterization and Evaluation of their Antimicrobial Frontiers - Synthesis methods of 1,2,3-/1,2,4-triazoles: A review
Zukünftige Richtungen
The future directions for “3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride” and similar compounds involve further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action . Additionally, 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Wirkmechanismus
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities . These compounds are believed to interact with various targets in cancer cells, leading to their cytotoxic effects .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against various cancer cell lines . For instance, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against the Hela cell line .
Action Environment
The synthesis of similar 1,2,4-triazole derivatives has been carried out in various conditions, which could potentially influence their action .
Eigenschaften
IUPAC Name |
3-(2-phenyl-1,2,4-triazol-3-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.ClH/c1-2-4-10(5-3-1)16-12(14-9-15-16)11-8-17-7-6-13-11;/h1-5,9,11,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTVTWVNVXSWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NC=NN2C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


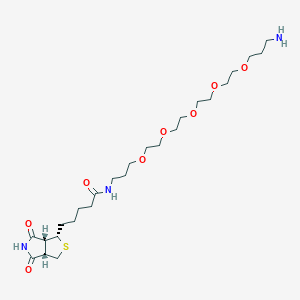

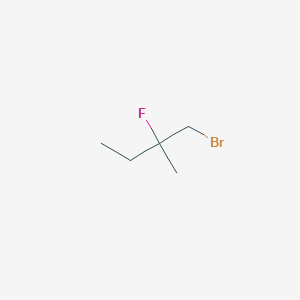
![5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1474329.png)

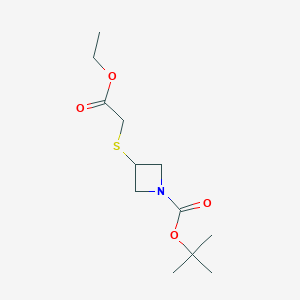

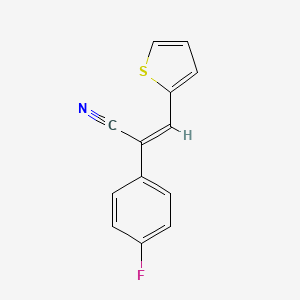
![N'-[4-methyl-6-(1-piperidyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B1474339.png)
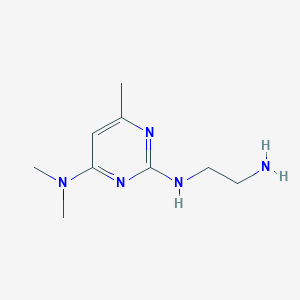
![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)
![1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1474343.png)
